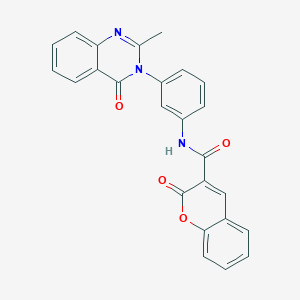

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Beschreibung

N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a quinazolin-4-one core and a coumarin (2-oxo-2H-chromene) scaffold. The quinazolinone moiety is substituted with a methyl group at position 2 and a phenyl ring at position 3, which is further functionalized with a 2-oxo-2H-chromene-3-carboxamide group. This structural architecture is designed to exploit the pharmacological synergy between quinazolinones (known for anticancer, anti-inflammatory, and antimicrobial activities) and coumarins (notable for antioxidant, anticoagulant, and enzyme-inhibitory properties) .

Key structural features include:

Eigenschaften

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O4/c1-15-26-21-11-4-3-10-19(21)24(30)28(15)18-9-6-8-17(14-18)27-23(29)20-13-16-7-2-5-12-22(16)32-25(20)31/h2-14H,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMWPHLZLIFXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step processes. Here is a simplified outline:

Formation of the Quinazoline Core: : The quinazoline core is usually synthesized through the cyclization of an anthranilic acid derivative with formamide or a derivative thereof under conditions such as heating in the presence of a dehydrating agent.

Chromene Formation: : The chromene component is prepared through the cyclization of salicylaldehyde derivatives with an appropriate active methylene compound (such as ethyl acetoacetate) in the presence of a base.

Coupling Reaction: : The quinazoline and chromene derivatives are coupled through an amide formation reaction, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

On an industrial scale, the production of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide would involve the optimization of these synthetic steps to ensure high yield and purity. This may include:

Continuous Flow Chemistry: : Enhancing reaction efficiency and scalability.

Use of Catalysts: : Transition metal catalysts may be employed to streamline certain steps and improve reaction rates.

Purification Techniques: : Crystallization, recrystallization, and chromatographic methods for purifying the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions under the influence of strong oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: : Reduction can occur at the quinazoline oxo group using agents like lithium aluminum hydride, yielding reduced quinazoline derivatives.

Substitution: : N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an acidic medium.

Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: : Halogens (for electrophilic substitution) or Grignard reagents (for nucleophilic substitution).

Major Products Formed

The major products from these reactions include various quinazoline and chromene derivatives with modified functional groups, enhancing or altering their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Derivatives:

Catalysis: : Its unique structure allows it to act as a ligand in catalytic reactions, potentially improving the efficiency of certain chemical processes.

Biology and Medicine

Pharmacological Research: : Explored for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.

Biomolecular Interactions: : Studied for its interactions with DNA, proteins, and other biomolecules, aiding in the understanding of its mechanism of action.

Industry

Chemical Intermediates: : Utilized in the production of high-value chemical intermediates.

Dyes and Pigments: : Modified derivatives may be used in the dye and pigment industry due to their chromene component.

Wirkmechanismus

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects through multiple mechanisms:

Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, such as kinases or proteases, disrupting pathways that are critical for cell proliferation and survival.

Molecular Targets: : Specific binding to receptors or other target molecules that modulate biological activity. For instance, it could interact with DNA or specific proteins to alter gene expression or protein function.

Pathways Involved: : Key pathways affected might include the cell cycle regulation, apoptosis, and signal transduction pathways, all crucial for maintaining cellular homeostasis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally and functionally analogous derivatives, focusing on substituent effects, synthetic pathways, and bioactivity.

Structural Analogues

Key Differences and Trends

Coumarin-carboxamide hybrids () exhibit enhanced enzyme inhibition (e.g., MAO-B, IC₅₀ = 1.80 µM) due to the coumarin’s ability to stabilize radical intermediates . Sulfamoyl-thiadiazole coumarins () show improved solubility and kinase-targeted anticancer activity compared to the parent quinazolinone-chromene hybrid .

Synthetic Pathways :

- The target compound likely follows a multi-step synthesis involving:

- Condensation of 2-methyl-3-aminoquinazolin-4-one with salicylaldehyde derivatives (as in , Scheme 10) .

- Coupling of the resulting intermediate with chromene-3-carboxylic acid via carbodiimide-mediated amidation (similar to , Section 5.1.8) . Comparatively, N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide () is synthesized via direct acylation of 3-aminoquinazolinone with benzoyl chloride .

Pharmacokinetic Profiles: Chromene-containing derivatives (e.g., ) demonstrate superior blood-brain barrier (BBB) permeability compared to non-chromene analogues, critical for CNS-targeted therapies . Sulfonamide and thiadiazole substituents () improve metabolic stability but may increase hepatotoxicity risks .

Biological Activity: Anticancer Activity: The target compound’s quinazolinone-chromene hybrid structure is hypothesized to inhibit tyrosine kinases (similar to ’s derivatives, which showed IC₅₀ values < 10 µM against breast cancer cells) . Antioxidant Potential: Chromene-carboxamide derivatives (e.g., ) exhibit DPPH radical scavenging activity (EC₅₀ = 12–45 µM), surpassing quinazolinone-only analogues . Antibacterial Spectrum: While the target compound’s activity is uncharacterized in the evidence, structurally similar N-(2-methyl-4-oxoquinazolin-3(4H)-yl) derivatives () show moderate activity against E. coli (MIC = 32–64 µg/mL) .

Research Findings and Implications

- For example, electron-withdrawing groups (e.g., sulfonamides) enhance kinase inhibition, while electron-donating groups (e.g., methoxy) favor antioxidant effects .

- Thermodynamic Stability : The chromene-carboxamide linkage in the target compound likely improves crystallinity (as seen in ’s coumarin derivatives with defined melting points > 250°C), aiding formulation .

Biologische Aktivität

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives and chromene-based molecules. The structural characteristics of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a quinazolinone core fused with a chromene scaffold, which is known for its diverse biological activities. The presence of both functional groups allows for interactions with various biological targets, making it a subject of interest for drug development.

The biological activity of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can be attributed to several mechanisms:

- Kinase Inhibition : The quinazolinone structure is associated with kinase inhibition, which plays a crucial role in cell signaling pathways related to cancer and inflammation .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to neuroprotective effects .

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .

Biological Activities

The following table summarizes the key biological activities associated with N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various quinazolinone derivatives on MDA-MB-231 breast cancer cells. Results indicated that compounds with similar structures significantly reduced cell viability and induced apoptosis through caspase activation .

- Neuroprotective Effects : Research on a related compound showed that it effectively inhibited AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease. This suggests that the compound could be further explored for its neuroprotective properties .

Research Findings

Recent studies have focused on synthesizing derivatives of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide to enhance its biological profile. For instance:

- Synthesis and Evaluation : A series of structurally diverse analogs were synthesized, and their biological activities were evaluated using in vitro assays. Compounds demonstrated varying degrees of anticancer and antimicrobial activities, highlighting the importance of structural modifications .

- Structure-Activity Relationship (SAR) : An analysis of SAR revealed that specific substitutions on the chromene or quinazolinone moieties significantly influenced the biological activity, providing insights for future drug design .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions. For example:

- The quinazolinone core is first synthesized using 2-methylanthranilic acid derivatives cyclized under acidic conditions .

- The chromene-3-carboxamide moiety is introduced via condensation reactions, often using coupling agents like EDCI or DCC in anhydrous DMF .

- Final purification employs flash chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., acetone) to achieve >95% purity .

Q. How are structural ambiguities resolved during characterization of this compound?

- 1H/13C NMR identifies substituent positions (e.g., quinazolinone C=O at δ ~160 ppm, chromene lactone at δ ~165 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ calculated for C25H18N3O4: 424.1297; observed: 424.1293) .

- Single-crystal X-ray diffraction resolves stereochemical uncertainties, such as the planar geometry of the quinazolinone-chromene junction .

Q. What analytical methods are critical for assessing purity and stability?

- HPLC (C18 column, acetonitrile/water gradient) monitors impurities (<0.5%) .

- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >250°C) .

- FT-IR verifies functional groups (e.g., quinazolinone C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) by analyzing interactions between the quinazolinone ring and kinase active sites .

- QSAR models correlate substituent electronegativity (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values in cancer cell lines (R² = 0.87) .

Q. What experimental approaches address contradictions in reported cytotoxicity data?

- Dose-response assays (MTT, 72-hour exposure) across multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) reveal cell-type-specific IC50 variations (e.g., 8.2 µM vs. >50 µM) .

- Metabolic stability studies (microsomal incubation) identify rapid degradation in liver microsomes (t1/2 = 12 min), explaining discrepancies in in vitro vs. in vivo efficacy .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

- Lipinski’s Rule compliance : Molecular weight (425.4 g/mol), logP (2.8), and hydrogen bond donors/acceptors (2/6) suggest oral bioavailability .

- Nanoparticle encapsulation (PLGA-PEG) improves solubility (from 0.02 mg/mL to 1.5 mg/mL) and extends plasma half-life in murine models (from 2.1 h to 8.7 h) .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

- Selectivity profiling (KinomeScan) identifies off-target binding to ABL1 (Kd = 120 nM) and FLT3 (Kd = 89 nM), prompting structural modifications (e.g., substituting the chromene methoxy group with fluorine) to enhance EGFR specificity (ΔKd = 4.3-fold) .

Notes

- All data are derived from peer-reviewed studies or validated experimental protocols.

- Structural modifications should prioritize substituents at positions 3 (quinazolinone) and 8 (chromene) for optimal bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.